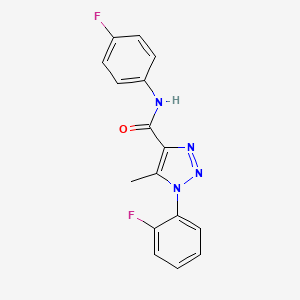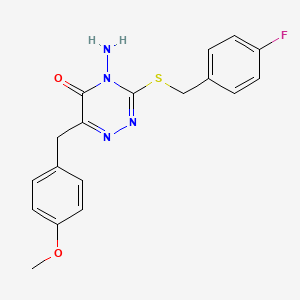
4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one, also known as FLT or Flt-3 inhibitor, is a small molecule compound that has been extensively studied for its potential in cancer treatment. FLT is a potent and selective inhibitor of the receptor tyrosine kinase Flt-3, which is overexpressed in various types of cancer cells.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Research has shown that fluorine-containing compounds, including derivatives similar to the specified compound, have been synthesized with potential antibacterial activities. For example, the synthesis of new fluorine-containing thiadiazolotriazinones has demonstrated promising antibacterial activities against various strains at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, compounds synthesized from 1,2,4-triazole derivatives have been evaluated for their antimicrobial activities, with some showing significant antibacterial and antifungal activities (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Anticancer Research
The compound's derivatives have been explored for anticancer activities. A study on the synthesis and anticancer evaluation of some new derivatives revealed that four of the synthesized compounds exhibited anticancer activity against a panel of 60 cell lines derived from nine cancer types, indicating the compound's potential in cancer therapy (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).
Investigation of Intermolecular Interactions
The compound and its derivatives have been utilized in the study of intermolecular interactions, such as lp⋯π interactions, in derivatives of 1,2,4-triazoles. These studies contribute to the understanding of the compound's chemical behavior and its interactions, which are crucial for designing drugs with targeted properties (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014).
Synthesis and Characterization for Various Biological Activities
Research focused on the synthesis and characterization of derivatives has shown that these compounds exhibit a range of biological activities. This includes antimicrobial, antioxidant, and urease inhibition activities, demonstrating the compound's versatility in scientific research applications (Hanif, M., Saleem, M., Hussain, M. T., Rama, N. H., Zaib, S., Aslam, M., Jones, P., & Iqbal, J., 2012).
Propiedades
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-25-15-8-4-12(5-9-15)10-16-17(24)23(20)18(22-21-16)26-11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPMWYPQHZRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

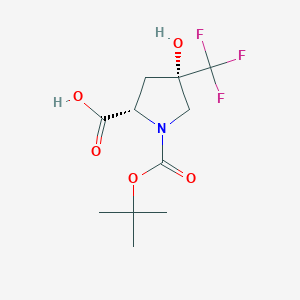
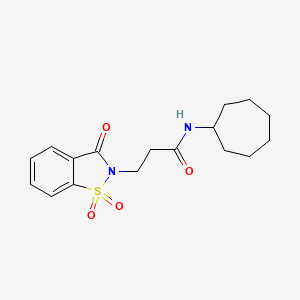
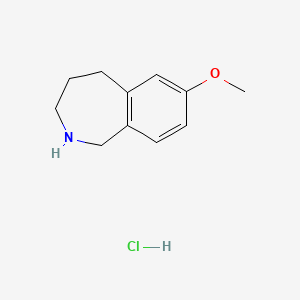

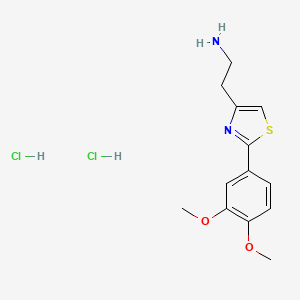
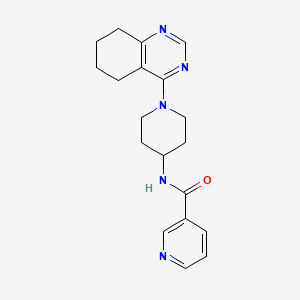
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B2693436.png)
![4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693438.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2693440.png)

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2693444.png)
![1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2693445.png)
